3,4-Dihydro-1H-benzo[c]azepin-5(2H)-one
Description
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.2 g/mol |
IUPAC Name |
1,2,3,4-tetrahydro-2-benzazepin-5-one |
InChI |
InChI=1S/C10H11NO/c12-10-5-6-11-7-8-3-1-2-4-9(8)10/h1-4,11H,5-7H2 |
InChI Key |
LCCOHIFCYVTBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Benzotriazepinones () feature a triazepine ring, which may improve metabolic stability compared to azepinones .
- Substituent Effects: Chlorine: The 7-chloro derivative () exhibits enhanced bioactivity, likely due to increased lipophilicity and receptor binding affinity, as seen in its role in Tolvaptan synthesis . Tosyl Group: Acts as a protecting group, stabilizing reactive intermediates for further functionalization (e.g., cross-coupling reactions) .
Commercial and Industrial Relevance
- Availability : Derivatives like 7-chloro and 7-bromo analogs are commercially available (e.g., TCI America, BLDpharm) at premium prices ($191.57–$760.38 per gram), reflecting their demand in medicinal chemistry .
- Regulatory Status : Nitro-substituted derivatives (e.g., CAS 137982-91-3) are classified under HS-code 2933999000 for heterocyclic compounds, indicating their global trade relevance .
Preparation Methods
Synthetic Routes and Cyclization Strategies
The core approach to synthesizing 3,4-dihydro-1H-benzo[c]azepin-5(2H)-one involves the cyclization of suitably substituted precursors that contain both aromatic and amine functional groups. Two main synthetic approaches are commonly reported:
Cyclization of 2-Aminobenzophenone Derivatives:
This method involves the reaction of 2-aminobenzophenone with reagents such as p-toluenesulfonyl chloride in the presence of bases like triethylamine. The intermediate formed undergoes intramolecular cyclization to yield the azepinone ring system. This approach is often used to prepare tosyl-protected derivatives like 2-tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one, which enhances compound stability and modulates electronic properties.Cyclization of Halogenated Precursors and Alkylation:
Another route involves cyclization of halogenated aromatic precursors (e.g., 2-(2’-bromophenyl)ethynylaniline) under basic conditions to form the azepine ring. Subsequent functionalization such as methylation or other alkylations can be performed to introduce substituents at specific positions (e.g., 7-methyl derivatives).
Reaction Conditions and Optimization
The synthesis typically requires careful control of reaction parameters to maximize yield and purity:
| Step | Key Parameters | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Cyclization | 0–60 °C, 12–24 h, basic or acidic media | 45–70% | ≥95% |
| Alkylation | Room temperature, 24 h, Lewis acid catalysis (e.g., AlCl₃) | 60–70% | ≥98% |
| Protection/Deprotection (if applicable) | Ambient to mild heating, inert atmosphere | 50–90% | ≥95% |
- Temperature Control: Maintaining temperatures below 60 °C during cyclization prevents side reactions and decomposition.
- Catalyst Use: Lewis acids such as AlCl₃ facilitate Friedel-Crafts type alkylations for methylation steps.
- Reaction Time: Typically ranges from 12 to 48 hours depending on the step and substrate reactivity.
- Atmosphere: Inert atmosphere (nitrogen or argon) is often employed to minimize oxidation or side reactions.
- Purification: Column chromatography using silica gel with hexane:ethyl acetate gradients, followed by recrystallization (e.g., ethanol or methanol/water mixtures), ensures high purity.
One-Pot Multistep Synthesis Approaches
Recent advances have introduced one-pot multibond forming processes that streamline the synthesis of related benzoazepine derivatives:
- Starting from 2-iodoanilines, allylic trichloroacetimidates bearing 2-allylaminoaryl groups are synthesized via Mizoroki–Heck coupling.
- These intermediates undergo thermally mediated Overman rearrangement followed by ring-closing metathesis catalyzed by Grubbs’ second-generation catalyst to form 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are structurally similar to benzo[c]azepinones.
- Optimization of catalyst loading (5 mol %), reaction temperature (60 °C), and reaction time (18–24 h) led to yields up to 81% for these steps.
Though this exact one-pot process is reported for benzo[b]azepines, the methodology offers insights into efficient ring formation strategies that could be adapted for benzo[c] analogues.
Industrial Production Considerations
Industrial scale-up focuses on:
- Reaction Efficiency: Using continuous flow reactors and automated systems to improve yield and reproducibility.
- Cost-Effectiveness: Employing simple two-step reaction sequences with high atom economy, as exemplified by analogous heterocyclic compounds prepared via base-mediated intermediate formation followed by acid-catalyzed ring closure.
- Purity and Safety: Optimizing solvent systems and reaction parameters to minimize impurities and hazardous byproducts.
Analytical Techniques for Structural Confirmation
Confirming the structure and purity of this compound involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR to identify aromatic proton environments and ring protons.
- ¹³C NMR for carbon skeleton verification.
- Chemical shifts for benzo[c]azepinone aromatic protons typically appear between δ 7.2–8.1 ppm.
- High-Resolution Mass Spectrometry (HRMS):
- Confirms molecular ion peaks with minimal mass error (<5 ppm).
- X-ray Crystallography (XRD):
- Provides definitive stereochemical and conformational information when single crystals are available.
- High-Performance Liquid Chromatography (HPLC):
- Used to assess purity and separate isomers or impurities.
Summary Table of Preparation Methods
Q & A
Q. How can green chemistry principles be applied to reduce waste in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
